molecular formula C26H20O2 B390368 Biphenyl-4-yl diphenylacetate

Biphenyl-4-yl diphenylacetate

Cat. No.: B390368
M. Wt: 364.4g/mol
InChI Key: IWLKRNAHLDVONP-UHFFFAOYSA-N
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Description

Biphenyl-4-yl diphenylacetate is an ester derivative of biphenyl, characterized by a central biphenyl moiety (two phenyl rings connected by a single bond) esterified with diphenylacetic acid. The ester functional group suggests applications in pharmaceuticals or materials science, where such compounds often serve as intermediates, prodrugs, or stabilizers .

Properties

Molecular Formula

C26H20O2

Molecular Weight

364.4g/mol

IUPAC Name

(4-phenylphenyl) 2,2-diphenylacetate

InChI

InChI=1S/C26H20O2/c27-26(25(22-12-6-2-7-13-22)23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,25H

InChI Key

IWLKRNAHLDVONP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Biphenyl-4-yl diphenylacetate, we analyze its structural and functional analogs from peer-reviewed studies and pharmacopeial guidelines.

Structural Analogues

Compound 1 : Biphenyl-4-yl-2,2-difluoro-6-methyl-dioxaborinine ()
  • Structure : Contains a biphenyl core fused with a dioxaborinine ring, substituted with difluoro and methyl groups.
  • Key Difference : The dioxaborinine ring introduces boron, enabling unique reactivity (e.g., Suzuki coupling), unlike the ester group in this compound.
Compound 2 : 3-Aryl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane ()
  • Structure : Combines biphenyl with imidazole and propyl chains, designed as antifungal agents.
  • Comparison : Unlike this compound, this compound’s imidazole moiety enables hydrogen bonding, critical for target binding .
Compound 3 : N-Butyryl-N-[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-valine ()
  • Structure : Biphenyl linked to a tetrazole and valine derivative, identified as a process-related impurity in pharmaceuticals.
  • Relevance : Highlights the importance of ester stability; this compound may share degradation pathways (e.g., hydrolysis) due to ester lability .

Functional and Pharmacological Comparison

Parameter This compound Compound 1 Compound 2 Compound 3
Core Structure Biphenyl + diphenylacetate ester Biphenyl + dioxaborinine Biphenyl + imidazole-propane Biphenyl + tetrazole-valine
Molecular Weight (Da)* ~400–450 (estimated) 328.12 389.45 437.50
Key Functional Groups Ester Boron-containing heterocycle Imidazole, propane Tetrazole, amide
Synthetic Route Esterification (acid chloride) Acid anhydride reaction Nucleophilic substitution Amidation/cyclization
Bioactivity Not reported Not reported Antifungal Impurity (no direct activity)
Stability Concerns Ester hydrolysis (potential) Boron reactivity Imidazole degradation Amide/tetrazole instability

*Molecular weights estimated based on structural analogs.

Q & A

Q. What synthetic routes are recommended for Biphenyl-4-yl diphenylacetate, and how can reaction conditions be optimized?

  • Methodological Answer : A validated synthesis route involves Friedel-Crafts acylation, esterification, and hydrolysis. For example, biphenyl derivatives can be synthesized via Friedel-Crafts reactions using catalysts like SnCl₄ or AlCl₃. Key optimizations include:
  • Solvent selection : Dichloromethane (DCM) or 1,2-dichloroethane improves electrophilic substitution efficiency compared to petroleum ether .
  • Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Workup : Hydrolysis under mild acidic conditions (e.g., glacial acetic acid) preserves ester functionality .
  • Reference : Synthesis optimization strategies are detailed in studies on biphenylacetic acid derivatives .

Q. Which analytical techniques are suitable for characterizing this compound purity and structure?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). This method resolves polar impurities and degradation products .
  • Melting Point Analysis : Confirm identity via mp comparison (e.g., biphenylacetic acid derivatives exhibit mp ranges of 156–160°C) .
  • Spectroscopy : Employ ¹H/¹³C NMR to verify ester linkage and aromatic substitution patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s receptor interactions?

  • Methodological Answer :
  • Ligand Bias Assays : Use functional selectivity studies (e.g., G protein vs. β-arrestin signaling) to identify context-dependent effects. For example, diphenylacetate derivatives like PD123177 exhibit biased agonism at angiotensin receptors .
  • Control Experiments : Compare results with structurally analogous compounds (e.g., 4-DAMP mustard) to isolate moiety-specific effects .
  • Data Normalization : Account for assay variability (e.g., cell line differences) by standardizing to reference agonists/antagonists.

Q. What strategies mitigate poly-chlorinated byproducts during biphenyl derivatization?

  • Methodological Answer :
  • Controlled Chlorination : Use stoichiometric Cl₂ gas in glacial acetic acid to avoid over-chlorination. Monitor via TLC or GC-MS .
  • Catalyst Optimization : Replace SnCl₄ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilic overactivity.
  • Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate target compounds from halogenated impurities .

Q. How should impurity profiling be conducted for this compound?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (e.g., tetrazolyl biphenyl byproducts) using high-resolution mass spectrometry. Calibrate against USP reference standards .
  • Forced Degradation : Expose the compound to heat, light, and humidity to identify labile functional groups (e.g., ester hydrolysis).
  • Quantitative NMR : Use deuterated solvents to quantify impurities without chromatographic separation.

Data Contradiction Analysis

Q. How to address discrepancies in biphenyl derivative solubility across studies?

  • Methodological Answer :
  • Solvent Polarity Index : Test solubility in solvents with defined polarity (e.g., DMSO, ethanol, hexane) and correlate with logP values.
  • Crystallinity Effects : Compare amorphous vs. crystalline forms; recrystallize from ethanol/water mixtures to standardize samples .
  • Temperature Gradients : Measure solubility at 25°C and 37°C to account for thermodynamic variability .

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